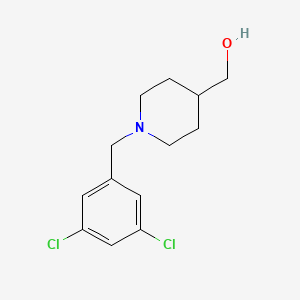

(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol

Description

(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol is a piperidine-derived compound featuring a 3,5-dichlorobenzyl group attached to the nitrogen atom and a hydroxymethyl (-CH₂OH) substituent at the 4-position of the piperidine ring. The 3,5-dichloro substitution on the benzyl moiety introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO/c14-12-5-11(6-13(15)7-12)8-16-3-1-10(9-17)2-4-16/h5-7,10,17H,1-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPTVCQPNKETCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Benzylation Procedure

A representative synthesis begins with a substituted piperidine derivative dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Tert-butyldicarbonate (Boc anhydride) is added dropwise to protect the nitrogen atom, and the mixture is stirred overnight at room temperature. The product is extracted and purified by washing with dilute hydrochloric acid and brine, then dried over sodium sulfate.

Formation of Hydroxymethyl Group

In a subsequent step, the protected piperidine intermediate is treated with sodium hydroxide in anhydrous dimethylformamide (DMF) at 0 °C, stirred, and then reacted with a halogenated aromatic compound such as 3-fluoropyridine or 3,5-dichlorobenzyl halide at elevated temperatures (e.g., 75 °C for 10 hours) to introduce the benzyl group. The reaction mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, washed, dried, and concentrated to yield the hydroxymethylated product.

Alternative Synthesis Routes and Industrial Considerations

A patent describing synthesis of related piperidinyl methanol compounds (e.g., α,α-diphenyl-4-piperidinemethanol) outlines a multi-step route that can be adapted for (1-(3,5-dichlorobenzyl)piperidin-4-yl)methanol:

- N-Acetylation: 4-piperidinecarboxylic acid is acetylated using acetyl chloride or acetic anhydride under reflux to form N-acetyl piperidinecarboxylic acid.

- Friedel-Crafts Acylation: The N-acetylated intermediate undergoes Friedel-Crafts acylation with an aromatic compound to introduce the benzyl-type substituent.

- Grignard Reaction: The acylated product reacts with a phenylmagnesium halide (Grignard reagent) to form a tertiary alcohol intermediate.

- Deacetylation: Hydrolysis removes the acetyl protecting group to yield the target piperidinyl methanol.

This method is advantageous for industrial scale-up due to the use of inexpensive starting materials and avoidance of high-pressure or noble metal catalysts. However, the Grignard step requires excess phenylmagnesium halide, increasing costs.

Summary Table of Preparation Methods

Analytical Validation and Characterization

The final product is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm structure and purity; complex conformations may be observed due to hindered rotations.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity; retention times and mass-to-charge ratios are consistent with expected compound.

- High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements for molecular formula confirmation.

Research Findings and Optimization Notes

- Protection of the piperidine nitrogen with Boc groups is efficient and prevents side reactions during benzylation.

- Reaction temperature and time are critical for optimal benzyl group introduction; prolonged heating (e.g., 10 h at 75 °C) improves yield.

- Use of excess Grignard reagent enhances conversion but increases cost and requires careful handling.

- Avoidance of high-pressure hydrogenation and noble metal catalysts reduces production cost and complexity.

- The synthetic route is amenable to scale-up due to use of commercially available reagents and mild conditions.

Chemical Reactions Analysis

Types of Reactions

(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to modify the piperidine ring or the benzyl group.

Substitution: The dichlorobenzyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms in the dichlorobenzyl group.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of modified piperidine derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substitution patterns on the benzyl group, functional group modifications, or positional isomerism on the piperidine ring. These variations significantly impact physicochemical properties, bioactivity, and safety profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Substituent Position and Electronic Effects

- 3,5-Dichlorobenzyl vs. The 2-chloro isomer may exhibit steric hindrance near the piperidine nitrogen, altering receptor-binding interactions.

- 3,5-Dichlorobenzyl vs. 4-Methylbenzyl () : The 4-methyl group is electron-donating, reducing the benzyl ring’s electrophilicity. This could decrease metabolic oxidation resistance but improve aqueous solubility relative to the dichloro analog.

Functional Group Modifications

- Hydroxymethyl (-CH₂OH) vs. Methanamine (-CH₂NH₂·HCl) () : The hydroxyl group in the target compound participates in hydrogen bonding, which may enhance target affinity but reduce blood-brain barrier penetration. The amine analog’s protonation (as hydrochloride salt) increases water solubility and ionic interactions, favoring pharmacokinetic properties in polar environments.

Piperidine Substituent Position

- 4-CH₂OH vs. 3-CH₂OH () : The hydroxyl group’s position on the piperidine ring affects conformational flexibility. A 4-substituent allows equatorial positioning, minimizing steric strain, while a 3-substituent may induce axial puckering, altering molecular recognition (as inferred from ’s discussion on ring puckering) .

Biological Activity

(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a 3,5-dichlorobenzyl group and a hydroxymethyl group, which are crucial for its biological interactions.

The biological activity of (1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to parasitic infections such as malaria. It exhibits high selectivity for resistant strains of Plasmodium falciparum, suggesting a potential role as an antimalarial agent .

- Cellular Effects : It influences cellular processes by modulating cell signaling pathways and gene expression. For instance, piperidine derivatives have demonstrated anticancer, antiviral, and antimicrobial activities.

Biological Activity Overview

Research indicates that (1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol and similar compounds exhibit significant biological activity. Below is a summary of findings from various studies:

Case Studies

- Antimalarial Activity : A study identified several piperidine derivatives, including (1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol, exhibiting 56% to 93% inhibition of Plasmodium falciparum growth at concentrations around 40 μg/mL. The compound's IC50 values indicate strong efficacy against resistant strains compared to sensitive ones .

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it was shown to decrease viability in neuroblastoma cells significantly .

Biochemical Pathways

The compound's interaction with biological systems involves several biochemical pathways:

- Metabolic Pathways : It appears to interfere with the metabolic functions of parasites and cancer cells, potentially leading to cell death or growth inhibition.

- Signal Transduction : The hydroxymethyl group plays a crucial role in modulating signal transduction pathways that regulate cell proliferation and apoptosis.

Q & A

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Meta-analysis of dose-response curves (e.g., IC₅₀ variability) using standardized assays (e.g., MTT for cytotoxicity) reduces inter-lab discrepancies. Orthogonal validation with SPR (surface plasmon resonance) confirms binding affinities. Collaborative data-sharing platforms harmonize protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.